1,2,3,4-Tetrahydroquinolin-4-ylmethanol
Description
Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Nucleus as a Versatile Synthetic Motif
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its structure is embedded in a multitude of natural products and synthetic pharmaceuticals that exhibit a broad spectrum of biological activities. organic-chemistry.orgnih.gov Examples of such bioactive molecules include the antiarrhythmic drug Nicainoprol and the schistosomicide Oxamniquine. nih.gov The synthetic utility of the tetrahydroquinoline nucleus stems from its amenability to a variety of chemical transformations, allowing for the introduction of diverse functional groups at various positions on the ring system.
Numerous synthetic strategies have been developed to construct the 1,2,3,4-tetrahydroquinoline framework. These methods often involve domino reactions, which allow for the efficient assembly of complex molecular architectures from simple starting materials in a single operation. nih.gov Common approaches include reduction-reductive amination strategies, metal-mediated heterocyclization, and acid-catalyzed ring closures. nih.gov The development of efficient and practical domino reactions has enabled the generation of tetrahydroquinolines with previously inaccessible substitution patterns, thereby expanding the chemical space for drug discovery and development. nih.gov
Catalytic methods have also been extensively explored for the synthesis of tetrahydroquinolines. For instance, the hydrogenation of quinolines using heterogeneous catalysts is a common route to this scaffold. researchgate.net Furthermore, various transition metal catalysts, including those based on gold, silver, and iridium, have been employed to facilitate the synthesis of 1,2,3,4-tetrahydroquinoline derivatives under mild and environmentally friendly conditions. organic-chemistry.org
Importance of Chiral 1,2,3,4-Tetrahydroquinoline Derivatives in Advanced Chemical Synthesis
Chirality plays a pivotal role in the biological activity of many molecules, and chiral 1,2,3,4-tetrahydroquinoline derivatives are no exception. The stereochemistry of substituents on the tetrahydroquinoline ring can profoundly influence their pharmacological properties. Consequently, the development of asymmetric methods for the synthesis of enantiomerically pure tetrahydroquinolines is a major focus of contemporary organic chemistry. nih.gov
A variety of powerful and efficient approaches have been developed for the synthesis of chiral tetrahydroquinolines. Asymmetric hydrogenation of quinolines is considered one of the most direct methods to access these chiral compounds. This has been achieved using various chiral catalysts, including iridium-diamine complexes and chiral phosphoric acids. organic-chemistry.org For example, a chiral phosphoric acid has been used as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, affording the desired products in excellent yields and with high enantioselectivities. organic-chemistry.org
Relay catalysis, combining an achiral gold complex with a chiral Brønsted acid, has also been successfully employed for the direct transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org These asymmetric synthetic strategies are crucial for accessing specific stereoisomers of tetrahydroquinoline derivatives, which is essential for the development of new therapeutic agents and chiral ligands for asymmetric catalysis.
Scope of Academic Research on 1,2,3,4-Tetrahydroquinolin-4-ylmethanol and Related Functionalized Analogues
While the broader 1,2,3,4-tetrahydroquinoline scaffold has been extensively studied, academic research focusing specifically on this compound is more limited. However, the synthesis and properties of 4-substituted and other functionalized tetrahydroquinoline analogues are well-documented, providing a basis for understanding the chemistry of the target compound.
Research in this area often involves the development of novel synthetic methodologies to introduce functional groups at the C4 position of the tetrahydroquinoline ring. For example, the three-component Povarov reaction, which involves the reaction of an aldehyde, an aniline (B41778), and an activated alkene, can be used to generate cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excess when a chiral phosphoric acid is used as a catalyst. organic-chemistry.org While this does not directly yield the 4-ylmethanol derivative, the resulting 4-substituted product could potentially be converted to the desired alcohol through subsequent chemical transformations.
The functionalization of the tetrahydroquinoline nucleus is a key area of research, as it allows for the fine-tuning of the molecule's properties for various applications. Studies on functionalized tetrahydroquinolines often explore their potential as antioxidants, pesticides, and photosensitizing agents. nih.gov The synthesis of new hybrid molecules incorporating the 1,2,3,4-tetrahydroquinoline scaffold with other pharmacologically active fragments is another active area of investigation.
Structure
3D Structure
Properties
CAS No. |
67963-06-8 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-cyclohexylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
IBSAIUWYTSMHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Catalytic Systems in 1,2,3,4 Tetrahydroquinoline Synthesis
Lewis Acid Catalysis
Lewis acids have proven to be effective catalysts in the synthesis of 1,2,3,4-tetrahydroquinolines, often by activating substrates in cycloaddition reactions. researchgate.netsci-rad.com One common approach is the Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene. sci-rad.com For instance, the reaction of N-aryl aldimines with vinyl ethers in the presence of Lewis acids like aluminum chloride (AlCl₃) or copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) can yield 2,4-substituted tetrahydroquinolines. sci-rad.com The choice of catalyst and reaction conditions can influence the product distribution, sometimes leading to the formation of quinoline (B57606) byproducts through subsequent oxidation. sci-rad.com
Research has shown that the catalytic performance of various Lewis acids can be compared to find the most efficient system for the cyclocondensation of aniline (B41778) derivatives with cyclic enol ethers, such as 3,4-dihydro-2H-pyran and 2,3-dihydrofuran, to produce pyrano- and furano[3,2-c]quinolines. researchgate.net A study investigating several Lewis acids found that AlCl₃ in an aqueous medium provided high activity for this transformation. researchgate.net The plausible mechanism involves the Lewis acid coordinating to the oxygen atom of the enol ether, making it more susceptible to nucleophilic attack by the aniline derivative. researchgate.net
| Lewis Acid Catalyst | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| AlCl₃ | Povarov Reaction / Cyclocondensation | Effective for the synthesis of 2,4-substituted tetrahydroquinolines from N-aryl aldimines and vinyl ethers. sci-rad.com Also shows high activity in the cyclocondensation of anilines with cyclic enol ethers in water. researchgate.net | researchgate.netsci-rad.com |
| Cu(OTf)₂ | Povarov Reaction | Catalyzes the [4+2] cycloaddition to form tetrahydroquinolines, though quinoline byproducts can be formed. sci-rad.com | sci-rad.com |
| Boronic Acid | Tandem Reduction/Reductive Alkylation | Acts as both a Lewis acid and a hydrogen-bond donor in the one-pot synthesis of N-alkyl tetrahydroquinolines from quinolines. organic-chemistry.org | organic-chemistry.org |
Transition Metal Catalysis
Transition metal complexes are widely used in the synthesis of 1,2,3,4-tetrahydroquinolines due to their diverse reactivity and high efficiency. These catalysts can facilitate various transformations, including hydrogenation, transfer hydrogenation, and borrowing hydrogen methodologies.
Manganese, being an earth-abundant and less toxic metal, has gained attention as a sustainable catalyst. Manganese(I) pincer complexes have been successfully employed in the synthesis of 1,2,3,4-tetrahydroquinolines via a borrowing hydrogen strategy. nih.govacs.org This one-pot cascade reaction utilizes 2-aminobenzyl alcohols and secondary alcohols to selectively form the tetrahydroquinoline ring system, with water as the only byproduct. nih.govacs.org The choice of base in conjunction with the manganese catalyst is crucial for directing the reaction towards the desired reduced product over the oxidized quinoline. nih.govacs.org
| Manganese Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Manganese(I) PN³ Pincer Complex / KH and KOH | Borrowing Hydrogen | 2-Aminobenzyl alcohols and secondary alcohols | Atom-efficient, selective formation of 1,2,3,4-tetrahydroquinolines, water as the only byproduct. nih.govacs.org | nih.govacs.org |
Palladium catalysts are highly versatile and have been extensively used in the synthesis of nitrogen-containing heterocycles. In the context of 1,2,3,4-tetrahydroquinolines, palladium-catalyzed reactions often involve intramolecular C-N bond formation, such as the Buchwald-Hartwig amination. researchgate.netresearchgate.net A two-step procedure has been developed that combines a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular palladium-catalyzed Buchwald-Hartwig amination to yield 1,2,3,4-tetrahydroquinolines. researchgate.net
Furthermore, palladium on carbon (Pd/C) is a common heterogeneous catalyst for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov A nitrogen-doped carbon-supported palladium catalyst (Pd/CN) has shown high activity and stability for this transformation under mild conditions. rsc.org This catalyst features highly dispersed, ultra-small palladium nanoparticles, which contribute to its excellent performance. rsc.org
| Palladium Catalyst System | Reaction Type | Key Application | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Intramolecular cyclization to form the tetrahydroquinoline ring. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Pd/C | Hydrogenation | Reduction of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov | nih.gov |
| Pd/CN | Hydrogenation | Highly active and stable catalyst for quinoline hydrogenation under mild conditions. rsc.org | rsc.org |
Rhodium catalysts have been instrumental in the development of asymmetric syntheses of tetrahydroquinolines. A convergent and stereoselective approach involves the rhodium-catalyzed conjugate addition of 2-aminophenyl boronic acid derivatives to α,β-unsaturated ketones. rsc.org This reaction is followed by cyclization and reduction to afford 2,4-disubstituted tetrahydroquinolines with good to excellent diastereoselectivity, favoring the cis isomer. rsc.org The modularity of this approach allows for combinatorial variation of the substituents on the tetrahydroquinoline ring. rsc.org Rhodium has also been utilized in the catalytic activation of C-H bonds for the synthesis of tetrahydroquinoline derivatives from ketoximes and alkynes. nih.gov
Iridium catalysts are particularly effective for hydrogenation and transfer hydrogenation reactions. An environmentally friendly method involves the iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol, producing tetrahydroquinolines with water as the sole byproduct. organic-chemistry.org Iridium complexes have also been used in the oxidative cyclization of amino alcohols to form tetrahydroquinolines. nih.gov In asymmetric synthesis, a cooperative catalytic system of an achiral iridium complex and a chiral phosphoric acid enables the enantioselective synthesis of tetrahydroquinolines from racemic amino alcohols via a borrowing hydrogen methodology. thieme-connect.com
Silver catalysts offer a mild and environmentally friendly route for the synthesis of 1,2,3,4-tetrahydroquinolines. A ligand- and base-free silver-catalyzed reduction of quinolines at room temperature provides a facile and practical access to various tetrahydroquinoline derivatives. organic-chemistry.org Mechanistic studies suggest that the effective reducing species in this system is a silver hydride (Ag-H). organic-chemistry.org
Cobalt Catalysts
Cobalt-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted tetrahydroquinolines. A notable regioselective synthesis of polycyclic substituted pyridines, which can be subsequently converted to the corresponding tetrahydroquinolines, has been reported. The key step in this process is the cobalt-catalyzed intramolecular cyclization of diynenitriles that are tethered by a silicon-oxygen bond. Subsequent cleavage of the Si-O bond leads to the formation of the tetrahydroquinoline ring system. For instance, the cyclization of diynenitriles using CpCo(CO)₂ or the more reactive [CpCo(C₂H₄)₂] furnishes the corresponding pyridines, which upon treatment with H₂O₂, KHCO₃, and TBAF, yield disubstituted tetrahydroquinolines. researchgate.net While this method doesn't directly yield a 4-hydroxymethyl substituent, the versatility of the starting diynenitriles allows for the introduction of various functional groups that could be later modified.
A more direct approach to 4-substituted tetrahydroquinolines involves the cobalt-catalyzed bis-borylation of quinolines. This mild and regioselective dearomatization of quinolines using the HCo(N₂)(PPh₃)₃ complex allows for the formation of 1,4-bis-borylated tetrahydroquinolines at room temperature. researchgate.net The boryl group at the 4-position can then serve as a handle for further functionalization, including conversion to a hydroxymethyl group via oxidation and subsequent reduction.
Table 1: Cobalt-Catalyzed Synthesis of Substituted Tetrahydroquinoline Precursors
| Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CpCo(CO)₂ / hv | Diynenitrile | Tetrahydroquinoline | 37 | researchgate.net |
| [CpCo(C₂H₄)₂] | Diynenitrile | Tetrahydroquinoline | >37 | researchgate.net |
Iron Complexes
Iron, being an abundant and environmentally benign metal, has garnered significant attention in catalysis. Iron-catalyzed reactions provide a valuable avenue for the synthesis of tetrahydroquinoline derivatives. A notable example is the metal-mediated heterocyclization involving an intramolecular nitrene C-H insertion process. This reaction is promoted by the commercially available and air-stable [Fe(III)(F₂₀TPP)Cl] complex, where F₂₀TPP represents the meso-tetrakis(pentafluorophenyl)porphyrinato dianion. This method provides a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govchemicalbook.com Although this particular method leads to substitution at the 2-position, the principle of iron-catalyzed C-H activation and cyclization is a promising strategy that could be adapted for the synthesis of 4-substituted analogs.
More relevant to the synthesis of 4-substituted tetrahydroquinolines is the iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones. This process, which proceeds via the in-situ generation of an aldehyde followed by condensation, Mannich-type cyclization, and oxidation, provides a broad range of 4-quinolones. organic-chemistry.org These 4-quinolone products can then be selectively reduced at the carbonyl group and the double bond to yield 1,2,3,4-tetrahydroquinolin-4-ylmethanol.
Table 2: Iron-Catalyzed Synthesis of Tetrahydroquinoline Precursors
| Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [Fe(III)(F₂₀TPP)Cl] | Azido-substituted alkane | 2-Aryl-1,2,3,4-tetrahydroquinoline | 72-81 | nih.govchemicalbook.com |
Lanthanide Catalysts
Lanthanide catalysts have demonstrated utility in the synthesis of heterocyclic compounds, including tetrahydroquinolines. A lanthanide/B(C₆F₅)₃-promoted hydroboration reduction of quinolines using pinacolborane (HBpin) offers a route to a range of nitrogen-containing compounds in good yields. organic-chemistry.org While this method typically results in the reduction of the quinoline ring, the choice of substrate and reaction conditions can influence the regioselectivity of functionalization. The development of lanthanide-catalyzed methods for the synthesis of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones highlights the potential of these catalysts in preparing substituted heterocyclic systems. researchgate.net The 4-substituted quinolones can serve as precursors to this compound.
Gold Nanoparticle Catalysis
Gold catalysis, particularly with gold nanoparticles, has become a significant area of research in organic synthesis. Gold nanoparticles supported on TiO₂ have been shown to effectively catalyze the reduction of a series of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol (B145695) as the reducing system. researchgate.net Mechanistic studies suggest a stereoselective addition of two hydrides from the hydrosilane to the C2 and C4 positions of the quinoline ring. researchgate.net This method provides a direct route to 4-substituted tetrahydroquinolines if the starting quinoline is appropriately substituted.
Furthermore, gold-catalyzed intramolecular hydroarylation (IMHA) of N-ethoxycarbonyl-N-propargylanilines has been developed for the synthesis of 4-substituted-1,2-dihydroquinolines. mdpi.com These dihydroquinolines can be subsequently reduced to the corresponding tetrahydroquinolines. The reaction proceeds through a Friedel–Crafts-type mechanism involving the η²-coordination of the alkyne moiety to the gold catalyst, followed by an electrophilic aromatic substitution. mdpi.com The resulting 4-substituted tetrahydroquinoline can be a precursor to this compound if the substituent is amenable to conversion. A new Au-catalyzed protocol was developed for synthesizing tetrahydroquinolines from N-aryl propargyl amines using tandem intramolecular hydroarylation and transfer hydrogenation reactions. nih.gov
Table 3: Gold-Catalyzed Synthesis of 4-Substituted Tetrahydroquinoline Precursors
| Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Au/TiO₂ | Substituted quinoline, Hydrosilane, Ethanol | 4-Substituted-1,2,3,4-tetrahydroquinoline | Moderate to Excellent | researchgate.net |
| Gold(I) complexes | N-Ethoxycarbonyl-N-propargylaniline | 4-Substituted-1,2-dihydroquinoline | up to 99% | mdpi.com |
Organocatalysis
Chiral Phosphoric Acids
Chiral phosphoric acids (CPAs) are highly effective organocatalysts for a wide range of enantioselective transformations, including the synthesis of chiral tetrahydroquinolines. beilstein-journals.orgnih.gov The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a prominent method for constructing the tetrahydroquinoline core, often with substitution at the 4-position. Chiral phosphoric acid-catalyzed Povarov reactions of N-arylimines with 3-alkenylindoles have been developed to produce enantioenriched, highly substituted 1,2,3,4-tetrahydroquinolines in up to 99% yield and with up to 99% enantiomeric excess (ee). beilstein-journals.orgnih.gov The resulting 4-(indol-3-yl) substituent can potentially be transformed into a hydroxymethyl group through oxidative cleavage and subsequent reduction.
Another CPA-catalyzed approach involves the asymmetric synthesis of tetrahydroquinolines from 2-aminochalcones. This method proceeds via a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, affording the desired tetrahydroquinolines in excellent yields and with high enantioselectivities. organic-chemistry.org By choosing an appropriate chalcone (B49325) substrate, a precursor to the 4-hydroxymethyl group can be introduced. Furthermore, an efficient organocatalytic intermolecular tandem reductive amination/asymmetric transfer hydrogenation of 2-quinolinecarboxaldehydes and aromatic amines has been developed for the highly enantioselective synthesis of tetrahydroquinoline-fused chiral 1,2-diamines. globethesis.com
Table 4: Chiral Phosphoric Acid-Catalyzed Synthesis of 4-Substituted Tetrahydroquinoline Precursors
| Reaction Type | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Povarov Reaction | N-arylimine, 3-Alkenylindole | 4-(Indol-3-yl)-1,2,3,4-tetrahydroquinoline | up to 99 | up to 99 | beilstein-journals.orgnih.gov |
| Dehydrative Cyclization/Reduction | 2-Aminochalcone, Hantzsch ester | 2,4-Diaryl-1,2,3,4-tetrahydroquinoline | Excellent | Excellent | organic-chemistry.org |
Other Organocatalysts
Beyond chiral phosphoric acids, other organocatalytic systems have been successfully employed in the synthesis of substituted tetrahydroquinolines. Bifunctional thiourea (B124793) catalysts have been used in highly enantioselective asymmetric tandem reactions to synthesize substituted tetrahydroquinolines. These reactions can proceed with good yields (up to 98%), high enantioselectivities (up to >99% ee), and diastereoselectivities (up to 20:1 dr). nih.gov
Supramolecular organocatalysis using a combination of quinidine-NH-thiourea and L-phenylalanine has been utilized for the synthesis of functionalized chiral tetrahydroquinolines. rsc.orgnih.govrsc.org This approach involves an organocatalytic asymmetric Michael reaction followed by reductive amination. rsc.org The flexibility in the choice of starting materials allows for the synthesis of various substituted tetrahydroquinolines.
Bifunctional squaramide catalysts have also been developed for asymmetric cascade reactions to produce complex tetrahydroquinoline derivatives. For example, a cascade aza-Michael/Michael addition reaction has been used to synthesize chiral spirothiazolidinone tetrahydroquinolines with three contiguous stereocenters in high yields and with excellent diastereoselectivities and high enantioselectivities. researchgate.net These examples demonstrate the broad scope of organocatalysis in constructing the tetrahydroquinoline framework with various substitution patterns.
Table 5: Synthesis of Substituted Tetrahydroquinolines Using Other Organocatalysts
| Catalyst Type | Reaction Type | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Bifunctional Thiourea | Michael/Aza-Henry Tandem | Substituted Tetrahydroquinoline | up to 98 | >99 | nih.gov |
| Quinidine-NH-thiourea / L-phenylalanine | Michael Addition / Reductive Amination | Functionalized Chiral Tetrahydroquinoline | Good | Excellent | rsc.orgnih.govrsc.org |
Biocatalysis in 1,2,3,4-Tetrahydroquinoline (B108954) Synthesis
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral 1,2,3,4-tetrahydroquinolines (THQs). nih.gov This methodology offers high efficiency, chemoselectivity, regioselectivity, and stereoselectivity compared to traditional chemical catalysis. nih.gov While direct biocatalytic synthesis of this compound is not extensively documented, several enzymatic systems have shown significant potential in synthesizing chiral THQs with substituents at various positions, including the C4 position. acs.org
Imine Reductases
Imine reductases (IREDs) are NADPH-dependent enzymes that have demonstrated considerable utility in the synthesis of chiral amines through the reduction of cyclic imines. Their application in the synthesis of tetrahydroisoquinolines is well-established, and by extension, they represent a promising avenue for the asymmetric synthesis of tetrahydroquinolines. organic-chemistry.org The enzymatic reduction of a corresponding dihydroquinoline precursor could theoretically yield chiral this compound. The stereoselectivity of IREDs allows for the production of specific enantiomers, which is of high importance in the pharmaceutical industry. organic-chemistry.org
Specific Microorganisms (e.g., Rhodococcus equi ZMU-LK19)
Whole-cell biocatalysis using specific microorganisms offers a practical approach, as it obviates the need for enzyme purification. A notable example is the use of Rhodococcus equi ZMU-LK19 in a cascade biocatalysis system. This system has been successfully employed for the enantioselective synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols. nih.gov The process involves an asymmetric hydroxylation of a 2-substituted-tetrahydroquinoline at the C4 position, followed by a diastereoselective oxidation. nih.gov This demonstrates the inherent capability of this microorganism to introduce functionality at the 4-position of the tetrahydroquinoline ring, providing a strong indication of its potential for the synthesis of this compound or its precursors. The reaction using Rhodococcus equi ZMU-LK19 on (±)-2-phenyl-1,2,3,4-tetrahydroquinoline yielded (2S,4S)-2-phenyl-1,2,3,4-tetrahydroquinoline-4-ol with high diastereomeric ratio and enantiomeric excess. nih.gov
| Substrate | Biocatalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (±)-2-Phenyl-1,2,3,4-tetrahydroquinoline | Rhodococcus equi ZMU-LK19 | (2S,4S)-2-Phenyl-1,2,3,4-tetrahydroquinoline-4-ol | 57% | 99:1 | >99% |
| (±)-2-Methyl-1,2,3,4-tetrahydroquinoline | Rhodococcus equi ZMU-LK19 | (2R,4S)-2-Methyl-1,2,3,4-tetrahydroquinoline-4-ol | 45% | 99:1 | >99% |
Aldolases
Aldolases are enzymes that catalyze aldol (B89426) reactions, forming new carbon-carbon bonds with the creation of up to two new stereocenters. bohrium.com While their primary application is in the synthesis of carbohydrates and related polyhydroxylated compounds, their potential in the synthesis of more complex heterocyclic structures is an area of active research. bohrium.comnih.gov In the context of this compound, an aldolase (B8822740) could potentially be used in a chemoenzymatic pathway. For instance, an aldolase could catalyze the condensation of a suitable aldehyde with a derivative of aniline to form a precursor that can then be cyclized and reduced to the target molecule. The directed evolution of aldolases has expanded their substrate scope, making them more versatile tools for organic synthesis. bohrium.com
Heterogeneous and Homogeneous Catalytic Systems
Beyond biocatalysis, traditional heterogeneous and homogeneous catalytic systems remain fundamental in the synthesis of the 1,2,3,4-tetrahydroquinoline core structure. These methods often involve the reduction of quinoline precursors.
Heterogeneous Catalysis:
A common approach to synthesizing 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of quinolines. Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. A variety of metal-based catalysts have been employed for this transformation.
For instance, a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has been shown to be highly effective for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions (50 °C and 20 bar H₂), with yields ranging from 86.6% to 97.8%. Unsupported nanoporous gold (AuNPore) has also been utilized as a recyclable catalyst for the efficient and regioselective hydrogenation of quinoline derivatives. researchgate.net The reduction of quinoline-4-carboxylic acid, a potential precursor to this compound, can be achieved using catalysts like Raney nickel. mdpi.com
| Catalyst | Substrate | Product | Yield |
| Pd/CN | Quinoline | 1,2,3,4-Tetrahydroquinoline | >99% |
| AuNPore | Quinoline | 1,2,3,4-Tetrahydroquinoline | 98% |
| Raney Nickel | 2-Methylquinoline-4-carboxylic acid | cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | High |
Homogeneous Catalysis:
Homogeneous catalysts, while often more challenging to separate from the reaction mixture, can offer higher activity and selectivity. A range of transition metal complexes have been developed for the asymmetric hydrogenation and transfer hydrogenation of quinolines. For example, iridium complexes with chiral ligands have been used for the enantioselective hydrogenation of 2-alkylquinolines. Furthermore, boronic acid has been demonstrated to catalyze the one-pot tandem reduction of quinolines to tetrahydroquinolines. researchgate.net A silver-catalyzed reduction of quinolines at room temperature provides an environmentally friendly route to various 1,2,3,4-tetrahydroquinoline derivatives. researchgate.net
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also proven valuable for constructing the tetrahydroquinoline framework. These can be initiated by various catalytic processes, including metal-catalyzed oxidative cyclization of amino alcohols. mdpi.com
Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydroquinolin 4 Ylmethanol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3,4-Tetrahydroquinolin-4-ylmethanol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the stereochemical arrangement within the molecule.
In the ¹H NMR spectrum of tetrahydroquinoline derivatives, the protons on the heterocyclic ring typically appear in distinct regions. For instance, in N-methyl-tetrahydroquinoline, the protons of the C2 methylene (B1212753) group are observed around 3.2 ppm, the C3 methylene protons at approximately 1.9 ppm, and the C4 proton at about 2.7 ppm. The aromatic protons of the benzene (B151609) ring usually resonate between 6.5 and 7.2 ppm. The presence of the hydroxymethyl group at the C4 position in this compound would introduce additional signals for the methylene protons of the CH₂OH group and the hydroxyl proton, with their chemical shifts influenced by solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For N-methyl-tetrahydroquinoline, the carbon signals for the heterocyclic ring appear at approximately 54 ppm (C2), 27 ppm (C3), and 22 ppm (C4). The aromatic carbons resonate in the region of 115-145 ppm. The C4-hydroxymethyl substituent in the target molecule would introduce a carbon signal for the CH₂OH group, typically in the range of 60-70 ppm.
To unequivocally assign all proton and carbon signals and to determine the relative stereochemistry, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
COSY experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the tetrahydroquinoline ring and the hydroxymethyl group.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of each C-H bond.
HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.
For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. By analyzing the NOESY cross-peaks, the relative orientation of substituents on the stereogenic C4 center can be determined. For example, a NOESY correlation between a proton on the C4-hydroxymethyl group and a specific proton on the tetrahydroquinoline ring would indicate their spatial proximity and help to define the conformation of the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrahydroquinoline Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~3.2 | ~54 |
| C3-H | ~1.9 | ~27 |
| C4-H | ~2.7 | ~22 |
| Aromatic-H | 6.5 - 7.2 | 115 - 145 |
| C4-CH₂OH | Data not available | ~60-70 (expected) |
Note: The chemical shift values are approximate and can vary depending on the solvent, concentration, and specific substitution pattern.
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
In the ESI-MS spectrum of this compound, the most prominent ion would be the protonated molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high accuracy.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and to study the resulting fragment ions. This provides valuable information about the molecule's structure. For tetrahydroquinoline derivatives, characteristic fragmentation pathways often involve cleavages of the heterocyclic ring and the loss of substituents. For this compound, key fragmentation pathways would likely include:
Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would result in a significant fragment ion.
Loss of water: Dehydration from the protonated molecule is a common fragmentation pathway for alcohols.
Ring cleavage: Fragmentation of the tetrahydroquinoline ring can lead to a series of characteristic smaller ions.
By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be confirmed. For instance, the fragmentation patterns of isoquinoline (B145761) alkaloids, which share structural similarities, often involve retro-Diels-Alder reactions and cleavages of bonds adjacent to the nitrogen atom. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C4 position, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its absolute stereochemistry (R or S configuration).
The crystal structure would also reveal the preferred conformation of the molecule in the solid state, including the puckering of the tetrahydroquinoline ring and the orientation of the hydroxymethyl group. In related tetrahydroquinoline derivatives, the heterocyclic ring often adopts a half-chair or screw-boat conformation. nih.gov The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the solid-state properties of the compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.
O-H stretching: A broad band, also in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group, often overlapping with the N-H stretch.
C-H stretching: Bands for aromatic and aliphatic C-H bonds, typically appearing just below and above 3000 cm⁻¹, respectively.
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-N stretching: A band in the 1250-1350 cm⁻¹ region.
C-O stretching: A strong band in the 1000-1260 cm⁻¹ region, characteristic of the primary alcohol.
Raman spectroscopy provides complementary information. While O-H and N-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations and the C-C backbone vibrations of the tetrahydroquinoline ring are typically strong and well-defined. A theoretical and experimental vibrational analysis of 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) has been reported, providing a basis for the assignment of vibrational modes in related structures. nih.gov
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | FT-IR |
| O-H Stretch | 3200-3600 (broad) | FT-IR |
| Aromatic C-H Stretch | >3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | <3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |
| C-N Stretch | 1250-1350 | FT-IR |
| C-O Stretch | 1000-1260 | FT-IR |
Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Probes
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopy, provides information about the electronic transitions within a molecule and can be used to probe its electronic structure.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic portion of the molecule. Tetrahydroquinoline derivatives typically exhibit absorption bands in the UV region, corresponding to π-π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the nitrogen atom.
Some tetrahydroquinoline derivatives have been shown to be fluorescent. researchgate.net If this compound exhibits photoluminescence, its emission spectrum, quantum yield, and fluorescence lifetime can be measured. These photophysical properties are sensitive to the molecular structure and the local environment, and can be used to study interactions with other molecules or materials. The investigation of the photophysical properties of various quinoline (B57606) derivatives has shown that their absorption and emission characteristics are dependent on the nature and position of substituents. nih.gov
Advanced Imaging Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy)
Advanced imaging techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are primarily used to characterize the morphology and topography of materials at the micro- and nanoscale. While these techniques are not typically used for the structural elucidation of individual small molecules like this compound in solution or as a pure amorphous solid, they become relevant when the compound is incorporated into larger structures or materials.
For instance, if this compound is used to functionalize nanoparticles, polymers, or surfaces, SEM and TEM can be used to visualize the morphology of these materials and to confirm the presence of the organic component through techniques like energy-dispersive X-ray spectroscopy (EDS) mapping if heteroatoms are present in a derivative. AFM could be used to probe the surface topography of films or self-assembled monolayers containing the molecule. In the context of materials science applications of tetrahydroquinoline derivatives, SEM and TEM have been used to characterize the morphology of catalysts and nanocomposites. chemrxiv.org
Chiral Chromatography (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases) for Enantiomeric Excess Determination
Since this compound is a chiral compound, it is essential to determine its enantiomeric purity, especially in the context of pharmaceutical applications where different enantiomers can have distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers.
The development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. Once a suitable method is established, it can be used to quantify the amount of each enantiomer in a sample and to calculate the enantiomeric excess. This is crucial for quality control in asymmetric synthesis or for studying the stereoselectivity of enzymatic reactions involving this compound. The separation of various chiral drugs, including those with structures related to tetrahydroquinolines, has been successfully achieved using chiral HPLC. chromatographyonline.comnih.gov
Computational Chemistry and Theoretical Studies of 1,2,3,4 Tetrahydroquinolin 4 Ylmethanol Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the potential energy surface, locating transition states, and determining activation energies. For reactions involving the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, DFT can elucidate the pathways of formation and functionalization.
Detailed DFT calculations are employed to model complex reactions such as the Povarov reaction, a three-component reaction often used to synthesize tetrahydroquinoline derivatives. researchgate.netresearchgate.netchem-station.com This method can map the entire reaction coordinate, identifying intermediates and the high-energy transition states that connect them. By comparing the energy barriers of different possible pathways, chemists can predict the most likely mechanism. For instance, calculations can determine whether a reaction proceeds through a concerted mechanism or a stepwise sequence involving ionic intermediates. researchgate.net
The accuracy of DFT calculations depends on the choice of the functional and basis set. nih.gov Functionals like B3LYP are commonly used, and basis sets such as 6-31G(d) or cc-pVDZ provide a good balance between accuracy and computational cost for molecules of this size. researchgate.netnih.gov These calculations can rationalize experimental observations, such as regioselectivity in reactions, by comparing the stability of different transition states leading to various products. researchgate.net
Table 1: Representative Parameters for DFT Calculations in Reaction Mechanism Studies
| Parameter | Typical Selection | Purpose in Calculation |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecular system. |
| Functional | B3LYP, M06, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total energy. The choice affects the accuracy of the results. |
| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVDZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. researchgate.net |
| Solvent Model | PCM, SMD | Accounts for the effect of the solvent on the reaction, which can be crucial for charged or highly polar species. |
| Task | Transition State Search (e.g., QST2, QST3) | To locate the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. |
| Analysis | Frequency Calculation | To confirm the nature of stationary points (minimum or transition state) and to calculate zero-point vibrational energies. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing detailed information about their conformational flexibility. For 1,2,3,4-Tetrahydroquinolin-4-ylmethanol, MD simulations can reveal how the molecule explores different shapes, the stability of these conformations, and the interactions between the tetrahydroquinoline ring and the hydroxymethyl substituent.
The saturated heterocyclic ring of 1,2,3,4-tetrahydroquinoline is not planar and can adopt several conformations. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline molecule have identified four stable conformers, which exist as two pairs of energetically equivalent enantiomers. These conformers differ in the puckering of the saturated ring. The lowest energy conformer is separated from less stable forms by a relatively low energy barrier, suggesting that the molecule can undergo conformational changes.
MD simulations can track the trajectory of each atom in the molecule over nanoseconds or longer, revealing the most populated conformational states and the transitions between them. Key parameters analyzed from MD simulations include the Root-Mean-Square Deviation (RMSD) to assess the stability of the molecule's structure over time and the Root-Mean-Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. For this compound, this would be particularly useful for understanding the rotational freedom of the C4-substituent and its influence on the ring's conformation.
Table 2: Conformational States of the 1,2,3,4-Tetrahydroquinoline Ring
| Conformer Type | Description | Relative Energy | Key Structural Feature |
|---|---|---|---|
| Pair 1 (Global Minimum) | Two equivalent enantiomeric conformations. | Lowest Energy | Specific puckering of the saturated six-membered ring. |
| Pair 2 | Two equivalent enantiomeric conformations. | Slightly higher in energy than Pair 1. | Alternative puckering of the saturated ring. |
| Transition State | Structure connecting the different conformers. | Represents the energy barrier for conformational interchange. | Typically a more planar or strained ring geometry. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Key electronic properties derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Furthermore, calculating Mulliken atomic charges provides a quantitative measure of the partial charge on each atom, helping to identify reactive centers. nih.gov These theoretical analyses are crucial for understanding and predicting the outcomes of chemical reactions. nih.govrsc.org
Table 3: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Definition | Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. rsc.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. nih.gov |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | Quantifies the local electronic environment, helping to predict sites for bond formation or cleavage. nih.gov |
Computational Modeling of Stereochemical Outcomes
Many synthetic routes to 4-substituted tetrahydroquinolines, such as the Povarov reaction, can generate one or more stereocenters. nih.govsci-rad.com Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcome of these reactions, determining whether cis or trans isomers are favored and predicting enantioselectivity in asymmetric synthesis.
By calculating the transition state energies for the different diastereomeric pathways, chemists can predict which stereoisomer will be formed preferentially. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. For example, in a [4+2] cycloaddition reaction to form the tetrahydroquinoline ring, DFT calculations can model the approach of the reactants and compute the energies of the transition states leading to the endo and exo products, thereby predicting the diastereoselectivity. frontiersin.orgnih.gov
In asymmetric catalysis, computational models can help explain the origin of enantioselectivity. By modeling the interaction of the substrate with a chiral catalyst, it is possible to compare the transition state energies for the formation of the (R) and (S) enantiomers. The difference in these energies determines the enantiomeric excess (ee) of the reaction. These predictive capabilities are invaluable for designing new catalysts and synthetic strategies to access enantiopure tetrahydroquinoline derivatives with specific stereochemistry at the C4 position. nih.gov
Table 4: Application of Computational Modeling to Stereoselectivity
| Stereochemical Problem | Computational Approach | Predicted Outcome |
|---|---|---|
| Diastereoselectivity (e.g., cis vs. trans) | Calculate the DFT energies of the transition states (TS) for both pathways (TScis and TStrans). | The product corresponding to the lower energy transition state is predicted to be the major isomer. |
| Regioselectivity | Compare the activation energies for bond formation at different positions on the molecule. | The reaction is predicted to occur at the site with the lowest activation barrier. researchgate.net |
| Enantioselectivity (in asymmetric catalysis) | Model the substrate-catalyst complex and calculate transition state energies for the formation of (R) and (S) products. | The enantiomeric excess (ee) can be predicted from the energy difference (ΔΔG‡) between the two diastereomeric transition states. |
Virtual Screening and Ligand Design Methodologies
The 1,2,3,4-tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. chemrxiv.org Computational methodologies such as virtual screening and ligand-based design are essential for identifying and optimizing tetrahydroquinoline derivatives, including this compound, as potential drug candidates. mdpi.com
Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target, typically a protein receptor. The process often begins with pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity. Compounds from a database that match this pharmacophore are selected for further analysis.
The next step is molecular docking, which predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the binding affinity (docking score). This allows researchers to rank compounds based on their predicted ability to interact with the target. mdpi.com Promising candidates from docking are then subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-like properties. This entire workflow accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. mdpi.com
Table 5: Workflow for Virtual Screening and Ligand Design
| Step | Methodology | Objective |
|---|---|---|
| 1. Library Preparation | Assemble a database of chemical structures (e.g., from ZINC, PubChem) or design novel derivatives based on the tetrahydroquinoline scaffold. | Create a diverse set of candidate molecules for screening. |
| 2. Pharmacophore Modeling | Define a 3D model of essential features (H-bond donors/acceptors, hydrophobic regions, etc.) based on known active ligands or the receptor's active site. | Filter the library to select compounds with the correct spatial arrangement of functional groups for binding. |
| 3. Molecular Docking | Computationally place each candidate ligand into the binding site of the target protein and calculate a binding score. | Predict the binding mode and rank compounds based on their predicted affinity for the target. mdpi.com |
| 4. Binding Free Energy Calculation | Use more rigorous methods like MM/PBSA or MM/GBSA on docked poses, often combined with Molecular Dynamics simulations. | Refine the ranking of top candidates by providing a more accurate estimate of binding affinity. |
| 5. ADMET Prediction | Use computational models to predict properties like solubility, permeability, metabolic stability, and potential toxicity. | Assess the "drug-likeness" of the most promising candidates to prioritize them for synthesis and experimental testing. |
Derivatization and Chemical Transformations of 1,2,3,4 Tetrahydroquinolin 4 Ylmethanol
Functionalization at Nitrogen and Aromatic Ring Positions
The nitrogen atom and the fused benzene (B151609) ring of the 1,2,3,4-tetrahydroquinoline (B108954) core are key sites for introducing molecular diversity.
The secondary amine at the N-1 position is nucleophilic and readily undergoes reactions such as alkylation and acylation. N-alkylation can be achieved using various alkylating agents, often in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. nih.govbeilstein-journals.org Similarly, N-acylation is a common transformation, typically carried out using acyl chlorides or anhydrides, to introduce amide functionalities. nih.gov These reactions are fundamental for modifying the electronic and steric properties of the molecule. For instance, the introduction of a bulky N-substituent can influence the conformation of the heterocyclic ring. A boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound represents a modern approach to N-alkyl tetrahydroquinolines. organic-chemistry.org
The aromatic ring of the tetrahydroquinoline system can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating, ortho-, para-directing amino group. However, the reaction conditions must be carefully controlled to avoid side reactions. Intramolecular electrophilic aromatic substitution is also a key step in certain synthetic routes to tetrahydroisoquinoline analogs, highlighting the reactivity of the aromatic core. rsc.org
A notable strategy for functionalization focuses on the C-4 position. A general and selective deprotonation-functionalization reaction of the tetrahydroquinoline core at the 4-position has been developed using organolithiums and phosphoramide (B1221513) ligands. This method allows for direct alkylation with primary and secondary alkyl halides and has been applied to the late-stage modification of complex molecules. chemrxiv.org
Table 1: Examples of N-Functionalization Reactions on Heterocyclic Scaffolds
| Reaction Type | Reagents & Conditions | Product Type | Key Feature |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH), THF | N-Alkyl Tetrahydroquinoline | Introduces alkyl groups at the nitrogen atom. beilstein-journals.org |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl Tetrahydroquinoline | Forms an amide linkage at the nitrogen atom. |
| Reductive Alkylation | Carbonyl compound, Hantzsch ester, Boronic acid catalyst | N-Alkyl Tetrahydroquinoline | One-pot tandem reduction and alkylation. organic-chemistry.org |
Reactions Involving the Hydroxymethyl Group (e.g., Oxidation, Etherification)
The primary hydroxymethyl group at the C-4 position is a versatile handle for a variety of chemical transformations, most notably oxidation and etherification.
Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. Mild oxidizing agents, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are particularly effective for the conversion of primary alcohols to aldehydes with high selectivity, often avoiding over-oxidation to the carboxylic acid. d-nb.info Stronger oxidizing agents, like potassium permanganate (B83412) or chromium-based reagents, can be used to achieve the corresponding carboxylic acid, 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The oxidation of the tetrahydroquinoline ring itself to a quinoline (B57606) or dihydroquinoline can be a competing reaction under certain oxidative conditions. clockss.orgresearchgate.net For example, studies on phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids have shown that oxidative decarboxylation can occur to yield the corresponding 3,4-dihydroisoquinoline. ntu.ac.uk
Etherification: The hydroxyl group can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org This reaction allows for the introduction of a wide array of alkyl or aryl groups, thereby modifying the steric and electronic properties of the C-4 substituent. An efficient method for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.org
Table 2: Representative Transformations of the Hydroxymethyl Group
| Transformation | Typical Reagents | Product | Reference |
|---|---|---|---|
| Oxidation to Aldehyde | TEMPO, NaOCl | 1,2,3,4-Tetrahydroquinoline-4-carbaldehyde | d-nb.info |
| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃ | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | rsc.org |
| Etherification (Williamson) | 1. NaH; 2. Alkyl halide (R-X) | 4-(Alkoxymethyl)-1,2,3,4-tetrahydroquinoline | organic-chemistry.org |
Ring Modification and Expansion Reactions
Modifications to the core heterocyclic ring of 1,2,3,4-tetrahydroquinolin-4-ylmethanol, including ring expansion, represent more complex transformations that can lead to novel scaffolds. While less common than functional group interconversions, these reactions are of significant interest in synthetic chemistry.
Domino reactions, also known as cascade reactions, have proven valuable for generating diverse tetrahydroquinoline structures. nih.gov Certain domino sequences can be designed to effect ring expansion. For example, a related conversion of N-indanyl(methoxy)amines to 2-substituted tetrahydroquinolines has been achieved by treatment with organometallic reagents. This process involves a domino sequence initiated by deprotonation, followed by rearrangement of the resulting arylmethylamide with loss of methoxide (B1231860) to generate a ring-expanded imide, which is then trapped by the organometallic reagent. nih.gov
While specific examples starting directly from this compound are not extensively documented, the principles of ring expansion in related nitrogen-containing heterocycles suggest potential pathways. These often involve the generation of a reactive intermediate, such as an iminium ion or a carbocation adjacent to the ring, which can trigger a rearrangement to a larger ring system.
Stereochemical Inversion or Retention Strategies at Chiral Centers
The C4 position of this compound is a chiral center, making the control of its stereochemistry a crucial aspect of its chemistry, particularly for applications in medicinal chemistry and asymmetric synthesis. researchgate.netnih.gov Strategies have been developed for both the inversion and retention of this stereocenter.
A significant finding in this area is the stereoselective inversion of the quaternary C4 atom in 4-aminotetrahydroquinoline products. This process enables a facile functionalization with a wide range of carbon, oxygen, nitrogen, and sulfur nucleophiles, proceeding with high stereoselectivity. nih.gov This demonstrates that the C4 position can be activated to undergo nucleophilic substitution with inversion of configuration, a reaction analogous to an SN2 process.
Conversely, reactions can be designed to proceed with retention of stereochemistry. This is often the case when the reaction does not involve breaking any of the bonds to the chiral center directly. For example, etherification of the hydroxymethyl group under standard Williamson conditions (deprotonation followed by substitution) would be expected to proceed with retention of the C4 configuration.
The stereoselective synthesis of tetrahydroquinolines is also a major focus, often employing chiral catalysts or auxiliaries to control the formation of the chiral centers during the ring-forming reaction. nih.govnih.gov For instance, the reduction of substituted quinoline-4-carboxylic acids with Raney nickel has been shown to be stereoselective, yielding cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net Such methods establish the initial stereochemistry, which can then be maintained or inverted in subsequent transformations.
Table 3: Strategies for Stereochemical Control at C4
| Strategy | Description | Typical Outcome | Reference |
|---|---|---|---|
| Stereochemical Inversion | Activation of the C4 position (e.g., in 4-aminotetrahydroquinolines) followed by nucleophilic displacement. | Inversion of configuration at C4. | nih.gov |
| Stereochemical Retention | Reactions on the C4-substituent that do not break bonds to the chiral center (e.g., etherification). | Retention of configuration at C4. | General Principle |
| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries in the synthesis of the tetrahydroquinoline ring. | Formation of a specific enantiomer or diastereomer. | nih.gov |
Role of 1,2,3,4 Tetrahydroquinolin 4 Ylmethanol As a Building Block in Complex Chemical Synthesis
Utilization in Natural Product Total Synthesis
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a core structural feature in numerous biologically active natural products, making its derivatives attractive starting points or synthetic targets. nih.govresearchgate.net The structural diversity of these natural products highlights the importance of the THQ scaffold in molecular design for biological applications. researchgate.netresearchgate.net While direct total synthesis starting from 1,2,3,4-Tetrahydroquinolin-4-ylmethanol is not extensively documented, its status as a chiral building block makes it a conceptually ideal precursor for natural products containing a similar substituted core.
Synthetic strategies in natural product synthesis often focus on the de novo construction of the THQ ring system to allow for maximum flexibility and convergence. nih.govnih.gov However, the availability of enantiomerically pure building blocks like (R)- or (S)-1,2,3,4-Tetrahydroquinolin-4-ylmethanol provides a potential shortcut, embedding a key chiral center and functional group early in a synthetic sequence.
Below is a table of representative natural products that feature the 1,2,3,4-tetrahydroquinoline core, underscoring the significance of this heterocyclic system.
Table 1: Natural Products Containing the Tetrahydroquinoline Moiety
| Natural Product | Noted Biological Activity/Significance | Reference(s) |
|---|---|---|
| Helquinoline | Antibiotic properties | nih.gov |
| Cuspareine | Antibacterial and cytotoxic activity | nih.gov |
| (+)-Aspernomine | Potent cytotoxic agent | nih.gov |
| (−)-Isoschizogaline | Potential antibiotic | nih.gov |
| (−)-Martinellic Acid | Bradykinin B1 and B2 receptor antagonist | nih.govresearchgate.net |
Application in the Construction of Advanced Heterocyclic Systems
The this compound scaffold serves as a versatile platform for the synthesis of more complex, advanced heterocyclic systems. Its stable core can be elaborated through various synthetic transformations to build fused or spirocyclic architectures. nih.govrsc.org Modern synthetic methods, particularly domino and tandem reactions, are employed to efficiently construct these intricate molecules from THQ-based precursors in a single operation without isolating intermediates. nih.gov
Key strategies for elaborating the THQ framework include:
Tandem Functionalization: Quinolines can be converted into fused tetrahydroquinolines through processes like ruthenium-catalyzed hydride-transfer-initiated tandem reactions, which allow for the diastereoselective construction of complex polycyclic systems from readily available materials. nih.gov
Spirocyclization: The THQ core is a suitable precursor for creating spiro-heterocycles. Methods such as TBHP/base-promoted spirocyclization reactions enable the synthesis of spirotetrahydroquinolines fused with medium-sized (7-, 8-, and 9-membered) rings, offering access to unique three-dimensional structures. rsc.org A multi-step sequence involving a reductive ring expansion has also been used to construct THQs with spirocyclic structures at the C4-position. elsevierpure.com
Multi-component Reactions: While often used to build the THQ ring itself, multi-component strategies can also be applied to derivatize the core. For the related tetrahydroisoquinoline (THIQ) system, one-pot Ugi-azide and Heck reactions have been used to create complex heterocycles containing both tetrazole and THIQ moieties. beilstein-journals.org Similarly, the Castagnoli–Cushman reaction provides a one-step route to tricyclic fused THIQ systems like benzo[a]quinolizidines. nih.gov
These methods demonstrate the utility of the tetrahydroquinoline skeleton as a foundational element for accessing a diverse range of advanced heterocyclic structures.
Table 2: Synthesis of Advanced Heterocyclic Systems from Tetrahydroquinoline Precursors
| Synthetic Method | Resulting System | Key Features | Reference(s) |
|---|---|---|---|
| Hydride-Transfer-Initiated Tandem Functionalization | Fused Tetrahydroquinolines | Ruthenium-catalyzed; syn-diastereoselective | nih.gov |
| TBHP/Base-Promoted Spirocyclization | Spirotetrahydroquinolines fused with medium-sized rings | Transition-metal-free; good diastereoselectivity | rsc.org |
| Reductive Ring Expansion | 4-Spirocyclic Tetrahydroquinolines | Five-step sequence; forms 4- to 8-membered spiro-rings | elsevierpure.com |
Precursors for Chirality Transfer and Amplification Studies
Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemical information from an existing chiral center in a molecule dictates the stereochemistry of a newly formed center. Chiral amplification refers to processes where a product's enantiomeric excess (ee) is higher than that of the chiral catalyst or auxiliary that produced it.
Enantiomerically pure this compound, with its well-defined stereocenter at the C4 position, is a suitable candidate for use as a precursor in such studies. The C4 chiral center, bearing the hydroxymethyl group, can act as a control element to influence the stereochemical outcome of reactions at other sites on the molecule.
For instance, the alcohol functionality could be used to tether a prochiral group to the molecule. In a subsequent intramolecular reaction, the spatial arrangement of this group, dictated by the C4 stereocenter, could direct the approach of a reagent, leading to the formation of a new stereocenter with a specific, predictable configuration. The alcohol could also be used to form a chiral auxiliary or a directing group that influences intermolecular reactions. While this represents a logical and powerful application for this chiral building block, specific studies focusing on chirality transfer or amplification using this compound as the starting material are not extensively detailed in the surveyed literature. Nevertheless, its structure is well-suited for such investigations in the field of stereocontrolled synthesis.
Development of Chiral Scaffolds for Asymmetric Catalysis
The development of novel chiral ligands and catalysts is a cornerstone of asymmetric synthesis, and chiral scaffolds derived from 1,2,3,4-tetrahydroquinoline and the related tetrahydroisoquinoline are valued for this purpose. rsc.orgnih.gov The rigid, fused-ring structure of this compound provides a robust framework that can effectively transfer chiral information from the ligand to the catalytic center, thereby influencing the stereoselectivity of a reaction. nih.govrsc.org
The C4-hydroxymethyl group is a critical feature, serving as a versatile functional handle for derivatization into various ligand types. This allows the chiral THQ scaffold to be incorporated into diverse catalytic systems.
N-Heterocyclic Carbene (NHC) Precursors: The THQ framework has been successfully used to synthesize chiral carbene precursors. nih.govrsc.org These precursors, typically imidazolinium salts, can be deprotonated to generate chiral NHC ligands. The rigidity of the fused THQ ring restricts the rotation of substituents around the N–C bond, which can enhance the asymmetric induction in catalytic reactions. nih.govrsc.org These chiral NHC ligands have been complexed with metals, such as gold(I), to create well-defined chiral catalysts. nih.govrsc.org
Phosphorus-Based Ligands: The alcohol functionality can be readily converted into phosphorus-containing groups. For example, chiral β-amino alcohols derived from tetrahydroisoquinoline have been used to synthesize aminophosphine (B1255530) phosphinite (AMPP) ligands for asymmetric hydrogenation reactions. researchgate.net This demonstrates a viable pathway for converting this compound into valuable chiral phosphine (B1218219) ligands.
Stereodivergent Synthesis: Advanced P-chirogenic ligands based on THQ-like structures have been developed. nih.govrsc.org These ligands have enabled palladium-catalyzed stereodivergent syntheses, where by simply switching the chiral ligand, it is possible to selectively access any of the possible stereoisomers of a product bearing multiple stereocenters. nih.govrsc.org
The combination of a stereogenic center, a rigid backbone, and a modifiable functional group makes this compound an exemplary building block for the rational design of new chiral scaffolds in asymmetric catalysis.
Table 3: Chiral Scaffolds and Ligands Derived from Tetrahydroquinoline-type Cores
| Ligand/Scaffold Type | Method of Synthesis from THQ-type Precursor | Metal/Application | Reference(s) |
|---|---|---|---|
| N-Heterocyclic Carbene (NHC) Ligands | Multi-step synthesis involving intramolecular Friedel-Crafts alkylation | Gold(I) complexes for asymmetric catalysis | nih.govrsc.orgrsc.org |
| Aminophosphine Phosphinite (AMPP) Ligands | Conversion of the alcohol to phosphinite and amination | Rhodium-based asymmetric hydrogenation | researchgate.net |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Approaches
The synthesis of quinoline (B57606) and its derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. nih.govresearchgate.net Recognizing the environmental and economic drawbacks, a major thrust of future research is the development of sustainable and green synthetic protocols. researchgate.net This paradigm shift focuses on minimizing waste, reducing energy consumption, and utilizing less toxic materials. researchgate.net
Key strategies in this area include:
Eco-friendly Solvents: A significant trend is the replacement of conventional organic solvents with greener alternatives. Propylene carbonate has been successfully used as an environmentally friendly solvent for the diastereoselective synthesis of functionalized tetrahydroquinolines. benthamdirect.comresearchgate.net Other benign solvents like water and ethanol (B145695) are also being explored to reduce the environmental impact of these syntheses. researchgate.net
Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry. nih.govrsc.org These techniques can dramatically reduce reaction times, improve yields, and often eliminate the need for harsh catalysts. tandfonline.com
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally friendly route to quinoline derivatives. For instance, monoamine oxidase (MAO-N) has been employed for the synthesis of quinolines from 1,2,3,4-tetrahydroquinoline (B108954) substrates. acs.org A cascade biocatalysis system using Rhodococcus equi has been developed for the enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols. rsc.org
Electrochemical Methods: Electrochemistry provides a clean and efficient method for synthesis. Tetrahydroquinoline derivatives have been selectively synthesized via electrochemical hydrocyanomethylation or hydrogenation of quinolines, using acetonitrile (B52724) as both a hydrogen source and cyanomethyl precursor under mild, room-temperature conditions. rsc.org
| Methodology | Key Advantages | Example Condition | Reference |
|---|---|---|---|
| Green Solvents | Reduced toxicity, improved safety profile, often biodegradable. | Propylene Carbonate as solvent with molecular iodine catalyst at room temperature. | benthamdirect.comresearchgate.net |
| Microwave/Ultrasound | Rapid reaction times, increased yields, energy efficiency. | Microwave-assisted multi-component reaction in aqueous ethanol. | rsc.org |
| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild reaction conditions. | Asymmetric hydroxylation using Rhodococcus equi ZMU-LK19. | rsc.org |
| Electrochemistry | Avoids stoichiometric reagents, mild conditions, high efficiency. | Electrochemical hydrogenation using acetonitrile as H-source. | rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to the synthesis of tetrahydroquinolines, and future research will continue to seek novel catalytic systems that offer superior performance. The direct hydrogenation of the quinoline core is the most direct route to the tetrahydroquinoline scaffold, and significant efforts are being made to develop more efficient and selective catalysts for this transformation. thieme-connect.com
Current and future avenues of exploration include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of tetrahydroquinolines is a major goal, given the importance of stereochemistry in bioactive molecules. thieme-connect.com Iridium-based catalysts have shown remarkable success in the asymmetric hydrogenation of quinolines, where simply changing the solvent can lead to the formation of either enantiomer of the product with high enantiomeric excess. acs.orgacs.org Organocatalysts, such as chiral phosphoric acids, are also effective for asymmetric reductions and Povarov reactions, providing metal-free alternatives. thieme-connect.comthieme-connect.com
Base Metal Catalysis: While noble metals like iridium, ruthenium, and gold are highly effective, their cost and scarcity are significant drawbacks. acs.orgacs.org Consequently, there is growing interest in developing catalysts based on more abundant and less expensive first-row transition metals. Cobalt-based systems, for instance, have been developed for the controlled transfer hydrogenation and heterogeneous pressure hydrogenation of quinolines. nih.govthieme-connect.com Nickel-catalyzed methods are also being used for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. nih.gov
Single-Atom Catalysis: A frontier in catalysis involves the use of single-atom catalysts, which maximize atom efficiency and can exhibit unique catalytic properties. Recently, a single-atom iron catalyst was shown to be highly effective for acceptorless dehydrogenative coupling reactions in quinoline synthesis, outperforming traditional homogeneous and nanocatalyst systems. organic-chemistry.org
| Catalyst Type | Metal Center | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Homogeneous | Iridium (Ir) | Solvent-controlled enantiodivergent synthesis. | acs.orgacs.org |
| Asymmetric Homogeneous | Ruthenium (Ru) | Efficient hydrogenation with iodine as an additive. | |
| Heterogeneous Nanoparticles | Gold (Au) | Chemoselective hydrogenation under mild, ligand-free conditions. | acs.org |
| Homogeneous Transfer Hydrogenation | Cobalt (Co) | Controlled partial transfer hydrogenation to 1,2-dihydroquinolines. | nih.gov |
| Organocatalysis | N/A | Metal-free, asymmetric synthesis via H-bonding or aminocatalysis. | thieme-connect.comthieme-connect.com |
Integration of Computational and Experimental Methodologies in Synthetic Design
The synergy between computational chemistry and experimental synthesis is becoming an indispensable tool in modern drug discovery and reaction development. thieme-connect.comnih.gov In silico techniques allow for the rational design of molecules and the prediction of their properties and synthetic accessibility, thereby streamlining the experimental process. nih.gov
Future applications in the context of 1,2,3,4-tetrahydroquinolin-4-ylmethanol and its derivatives will likely involve:
QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of quinoline derivatives with their biological activity. mdpi.combiointerfaceresearch.com These models, often combined with molecular docking studies, help in designing new derivatives with enhanced potency and selectivity against specific biological targets. mdpi.comnih.gov
DFT Calculations: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the electronic properties of molecules. researchgate.netrsc.org For example, DFT calculations have been used to investigate the underlying mechanism of enantioselectivity in the Ir-catalyzed asymmetric hydrogenation of quinoxalines, a related N-heterocycle. nih.gov Such studies can guide the design of more efficient catalysts and reaction conditions.
Retrosynthesis Prediction: AI-driven retrosynthesis tools are being developed to help chemists devise synthetic routes to complex molecules, including novel heterocycles. chemrxiv.org While these models have historically struggled with heterocycle formation due to lower data availability, transfer learning methods are improving their predictive power, which could accelerate the discovery of new synthetic pathways to complex tetrahydroquinolines. chemrxiv.org
Investigation of New Reactivity Modes for this compound Derivatives
While the synthesis of the core tetrahydroquinoline scaffold is crucial, exploring the subsequent functionalization and transformation of this framework is equally important for creating molecular diversity. Future research will focus on discovering and developing novel reactions for derivatives of this compound, leveraging the existing functional groups (the secondary amine and the primary alcohol) as handles for further modification.
Potential research directions include:
C-H Functionalization: Direct C-H activation and functionalization offer an atom-economical way to introduce new substituents onto the tetrahydroquinoline ring system. nih.gov Strategies like dehydrogenative cross-coupling can be used to link the tetrahydroquinoline scaffold to other heterocyclic systems, such as indoles, creating complex biheteroarenes with potential pharmaceutical applications. acs.org
Domino and Cascade Reactions: Designing multi-step, one-pot reactions that build molecular complexity rapidly is a key goal of modern organic synthesis. nih.gov Future work could involve developing cascade reactions that start from simple precursors and proceed through a this compound intermediate, which is then further transformed in situ to yield more complex polycyclic structures.
Scaffold Diversification: The tetrahydroquinoline core can serve as a scaffold for building diverse molecular architectures. researchgate.net The primary alcohol of this compound can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, opening up a wide range of subsequent chemical transformations. The secondary amine can be acylated, alkylated, or used in coupling reactions to further expand the chemical space around the core structure. nih.gov These derivatizations are key to developing structure-activity relationships and optimizing the properties of new therapeutic agents. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1,2,3,4-Tetrahydroquinolin-4-ylmethanol, and what key reaction conditions influence yield?
The synthesis of this compound typically involves reductive cyclization or functional group transformations. For example, ketone-to-alcohol reduction using LiAlH4 in tetrahydrofuran (THF) under ambient conditions is a critical step, followed by treatment with SOCl2 in CHCl3 to stabilize intermediates . Cyclization strategies, such as reacting amines with aldehydes, are also employed, where reaction time (12–24 hours) and solvent polarity (e.g., ethanol vs. dichloromethane) significantly impact regiochemistry and yield . Temperature control (e.g., reflux vs. room temperature) and catalyst selection (e.g., acid catalysts for cyclization) are additional variables requiring optimization .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is essential for structural confirmation, resolving signals from the tetrahydroquinoline ring and hydroxymethyl group. Mass spectrometry (HRMS) provides molecular weight validation, while thin-layer chromatography (TLC) monitors reaction progress and purity . High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, especially in derivatives with bioactive potential .
Advanced Research Questions
Q. How can regiochemical outcomes be controlled during the cyclization steps in the synthesis of this compound derivatives?
Regioselectivity in cyclization is influenced by electronic and steric factors. Substituents on the starting amine or aldehyde can direct cyclization pathways; electron-donating groups (e.g., methoxy) favor specific ring-closure positions. Catalysts like BF3·Et2O or p-toluenesulfonic acid (PTSA) can stabilize transition states to favor desired regioisomers . Solvent choice also modulates reactivity—polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) may favor thermodynamically stable products .
Q. What strategies are employed to enhance the biological activity of this compound through structural modifications?
Structural modifications focus on introducing bioisosteres or functional groups that enhance target binding. For example:
- Stereochemistry : Enantiomeric purity (e.g., (S)-configuration) improves receptor selectivity, as seen in related tetrahydroquinoline amines .
- Substituent addition : Methoxy or halogen groups on the aromatic ring increase lipophilicity and metabolic stability .
- Hybrid scaffolds : Conjugation with morpholine or piperazine fragments enhances solubility and pharmacokinetic properties .
Q. How do solvent choice and catalyst selection influence reaction kinetics and byproduct formation in the synthesis of this compound?
- Solvent effects : Polar solvents (e.g., ethanol) stabilize charged intermediates, accelerating nucleophilic attacks, while non-polar solvents (e.g., CHCl3) reduce side reactions like oxidation .
- Catalysts : Lewis acids (e.g., AlCl3) facilitate Friedel-Crafts alkylation in ring formation, whereas palladium catalysts enable cross-coupling for advanced derivatives .
- Byproduct mitigation : Low-temperature conditions (–20°C to 0°C) suppress thermal decomposition, and scavengers (e.g., molecular sieves) absorb reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
